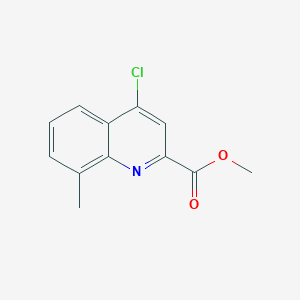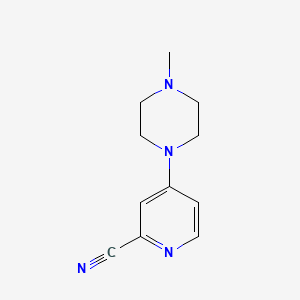
3-(4-Fluoro-2-methylphenyl)propan-1-ol
Overview
Description
Synthesis Analysis
The compound can be synthesized from 2-Fluoro-4-methylaniline, which is used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .Molecular Structure Analysis
The molecular weight of “3-(4-Fluoro-2-methylphenyl)propan-1-ol” is 168.21 . The InChI code is 1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3/t10-/m1/s1 .Scientific Research Applications
Pharmacology
3-(4-Fluoro-2-methylphenyl)propan-1-ol: is utilized in pharmacological research due to its potential as a precursor in the synthesis of various psychoactive substances. It has been linked to the production of synthetic cathinones, which are a class of drugs known for their stimulant effects . These compounds are of interest in the development of new therapeutic agents and in understanding the mechanisms of addiction and stimulant effects.
Chemical Synthesis
The compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including free radical bromination and nucleophilic substitution, making it a versatile reagent for constructing complex molecular architectures . This is particularly useful in the synthesis of new molecules for drug discovery or material science applications.
Forensic Toxicology
Given its structural similarity to known psychoactive substances, 3-(4-Fluoro-2-methylphenyl)propan-1-ol can be of interest in forensic toxicology. It can be used to study the metabolism and detection of new psychoactive substances, aiding in the development of methods for identifying these compounds in biological samples .
Safety and Hazards
Future Directions
The compound is widely used in scientific research, particularly in the fields of medicinal chemistry and drug synthesis. As a part of the synthetic cathinones group, it could become more popular in the future and could pose a significant threat to health and life . Therefore, it’s important to continue developing early warning systems and identifying new compounds to prevent their widespread use .
properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOCANSAKGJULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



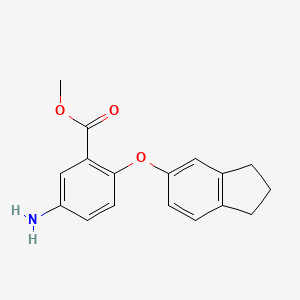


![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)
![3-[(4-Methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1465767.png)
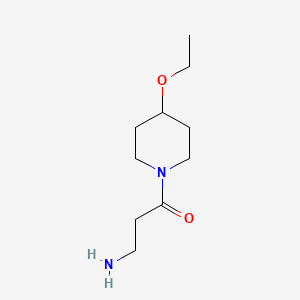
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465769.png)
![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465770.png)
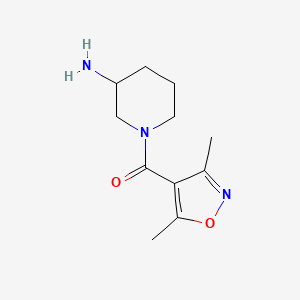
[3-(methylamino)propyl]amine](/img/structure/B1465774.png)


